2-(4-bromo-2-fluorophenyl)azetidine hydrochloride
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Overview
Description
2-(4-bromo-2-fluorophenyl)azetidine hydrochloride is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
The synthesis of 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-bromo-2-fluoroaniline.
Formation of Azetidine Ring: The azetidine ring is formed through a cyclization reaction. This can be achieved by reacting 4-bromo-2-fluoroaniline with an appropriate reagent, such as an alkyl halide, under basic conditions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-(4-bromo-2-fluorophenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The azetidine ring can be oxidized or reduced under appropriate conditions. For example, oxidation can be achieved using hydrogen peroxide in the presence of a catalyst.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(4-bromo-2-fluorophenyl)azetidine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is used in the development of novel polymers and materials with unique properties, such as antimicrobial coatings and non-viral gene transfection agents
Biological Studies: It serves as a probe in biological studies to investigate the interactions of azetidine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2-fluorophenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards these targets. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-(4-bromo-2-fluorophenyl)azetidine hydrochloride can be compared with other azetidine derivatives, such as:
2-(4-chloro-2-fluorophenyl)azetidine hydrochloride: Similar structure but with a chlorine atom instead of bromine.
2-(4-bromo-2-methylphenyl)azetidine hydrochloride: Similar structure but with a methyl group instead of fluorine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
2694733-98-5 |
---|---|
Molecular Formula |
C9H10BrClFN |
Molecular Weight |
266.5 |
Purity |
95 |
Origin of Product |
United States |
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